

# AM103 In Vitro Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro assays to characterize the activity of **AM103**, a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). The following protocols are intended to guide researchers in the evaluation of **AM103** and similar compounds targeting the leukotriene biosynthesis pathway.

## **Mechanism of Action**

**AM103** is an oral, next-generation inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1] FLAP is a crucial membrane protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the initial and rate-limiting step in the biosynthesis of leukotrienes.[2][3] Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent lipid mediators involved in inflammatory and allergic responses. By binding to FLAP, **AM103** inhibits the synthesis of all leukotrienes, thereby exerting its anti-inflammatory effects.[2][3] This mechanism of action makes **AM103** a promising candidate for the treatment of inflammatory diseases such as asthma and cardiovascular disease.[1][2]

## **Signaling Pathway**

The biosynthesis of leukotrienes, which is inhibited by **AM103**, is a well-defined signaling cascade. The pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. FLAP then presents arachidonic acid to 5-lipoxygenase, which converts it to the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either



LTB4 by LTA4 hydrolase or to LTC4 by LTC4 synthase. LTC4 is then further converted to LTD4 and LTE4. **AM103** acts at the initial stage of this pathway by inhibiting FLAP.



Click to download full resolution via product page

Inhibition of the Leukotriene Synthesis Pathway by AM103.

# **Quantitative Data Summary**

The inhibitory activity of **AM103** has been quantified in various in vitro and in vivo assays. The following table summarizes the key potency values.



| Assay                                                | Species | IC50 / EC50 (nM) | Reference |
|------------------------------------------------------|---------|------------------|-----------|
| FLAP Binding                                         | Human   | 4.2              | [4][5]    |
| Human Whole Blood<br>LTB4 Inhibition                 | Human   | 349 - 350        | [4][5]    |
| Rat Whole Blood<br>LTB4 Inhibition                   | Rat     | 113              | [4]       |
| Mouse Whole Blood<br>LTB4 Inhibition                 | Mouse   | 117              | [4]       |
| Rat ex vivo Whole<br>Blood LTB4 Inhibition<br>(oral) | Rat     | ~60              | [6][7]    |
| Rat in vivo Lung LTB4<br>& CysLT Inhibition          | Rat     | ~330             | [4][6]    |

# **Experimental Protocols FLAP Radioligand Binding Assay**

This assay measures the ability of a test compound, such as **AM103**, to displace a radiolabeled ligand from FLAP in cell membranes.

Experimental Workflow:





Click to download full resolution via product page

Workflow for the FLAP Radioligand Binding Assay.

Materials:



- HL-60 (human promyelocytic leukemia) cells
- Phorbol 12-myristate 13-acetate (PMA) (optional, for enhancing FLAP expression)
- [3H]-MK886 (radioligand)
- AM103 or other test compounds
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
- Wash buffer (ice-cold)
- Glass fiber filters
- Scintillation fluid
- 96-well filter plates
- Scintillation counter

#### Protocol:

- Cell Culture and Membrane Preparation:
  - Culture HL-60 cells in appropriate media and conditions.
  - For enhanced FLAP expression, treat cells with PMA (e.g., 32 ng/mL) for 72 hours.
  - Harvest cells and wash with cold PBS.
  - Resuspend cells in lysis buffer and homogenize.
  - Centrifuge the lysate at a low speed to remove nuclei and debris.
  - Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.
  - Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).



#### · Binding Assay:

- In a 96-well plate, add the following in order:
  - Binding buffer
  - A dilution series of AM103 or other test compounds.
  - [3H]-MK886 at a concentration near its Kd (e.g., 6 nM).
  - Cell membranes (e.g., 10 μg of protein per well).
- Incubate the plate at room temperature for 1-2 hours with gentle agitation.
- Filtration and Detection:
  - Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.
  - Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
  - Dry the filters and place them in scintillation vials with scintillation fluid.
  - Quantify the radioactivity using a scintillation counter.
- Data Analysis:
  - Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled FLAP inhibitor) from the total binding.
  - Plot the percentage of specific binding against the logarithm of the test compound concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
  - Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

## **Human Whole Blood LTB4 Inhibition Assay**



This assay measures the ability of **AM103** to inhibit the production of LTB4 in human whole blood stimulated with a calcium ionophore.

### Experimental Workflow:





Click to download full resolution via product page

#### Workflow for the Human Whole Blood LTB4 Inhibition Assay.

#### Materials:

- Fresh human whole blood collected in heparin-containing tubes
- AM103 or other test compounds
- Calcium Ionophore A23187
- Phosphate-Buffered Saline (PBS)
- LTB4 ELISA or RIA kit
- Centrifuge

#### Protocol:

- Blood Collection and Pre-incubation:
  - Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).
  - In a microfuge tube or 96-well plate, pre-incubate a small volume of whole blood with various concentrations of AM103 or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
- Stimulation and Incubation:
  - $\circ$  Stimulate LTB4 production by adding Calcium Ionophore A23187 to a final concentration of approximately 10  $\mu\text{M}.$
  - Incubate the samples for 30 minutes at 37°C.
- Sample Processing:
  - Stop the reaction by placing the samples on ice.



- Centrifuge the samples to pellet the blood cells.
- Collect the plasma supernatant for LTB4 analysis.
- LTB4 Measurement:
  - Measure the concentration of LTB4 in the plasma samples using a commercially available
    LTB4 ELISA or RIA kit, following the manufacturer's instructions.
- Data Analysis:
  - Calculate the percentage inhibition of LTB4 production for each concentration of AM103 compared to the vehicle control.
  - Plot the percentage inhibition against the logarithm of the AM103 concentration.
  - Determine the IC50 value from the resulting dose-response curve.

## Cysteinyl-Leukotriene (CysLT) Measurement Assay

This protocol outlines the general procedure for measuring the levels of cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) in cell culture supernatants or other biological fluids, which can be adapted to assess the inhibitory effect of **AM103**.

#### Protocol:

- Sample Collection:
  - Following an appropriate in vitro or ex vivo experiment where cells capable of producing CysLTs (e.g., mast cells, eosinophils) are treated with a stimulus in the presence or absence of AM103, collect the cell culture supernatant or biological fluid.
- Sample Preparation (if necessary):
  - Depending on the sample matrix and the requirements of the detection kit, a sample extraction and purification step may be necessary to remove interfering substances. This can often be achieved using solid-phase extraction cartridges.



#### • CysLT Measurement:

- Use a commercially available ELISA kit specific for LTC4, LTD4, and/or LTE4. These kits typically operate on the principle of competitive binding.
- Follow the manufacturer's protocol for the preparation of standards, samples, and reagents.
- Incubate the samples and standards in the antibody-coated microplate.
- Add the enzyme-conjugated CysLT.
- Wash the plate to remove unbound reagents.
- Add the substrate and allow for color development.
- Stop the reaction and measure the absorbance using a microplate reader.

#### Data Analysis:

- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the concentration of CysLTs in the unknown samples by interpolating their absorbance values on the standard curve.
- Calculate the percentage inhibition of CysLT production by AM103 compared to the control.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A specific assay for leukotriene B4 in human whole blood PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. novamedline.com [novamedline.com]
- 5. pa2online.org [pa2online.org]
- 6. novamedline.com [novamedline.com]
- 7. revvity.com [revvity.com]
- To cite this document: BenchChem. [AM103 In Vitro Assay Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560630#am103-in-vitro-assay-protocols]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com